2,3,6-trifluoro-4-iodoaniline
Description
Its unique substitution pattern enhances its reactivity in cross-coupling reactions and pharmaceutical intermediate synthesis .
Properties
CAS No. |
2266579-94-4 |
|---|---|
Molecular Formula |
C6H3F3IN |
Molecular Weight |
273 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanisms and Substrate Design
The electron-withdrawing effects of the three fluorine atoms at the 2, 3, and 6 positions activate the aromatic ring toward SNAr. Kinetic studies indicate that the trifluoromethyl groups increase the ring’s electron-deficient character, lowering the activation energy for iodide substitution at the 4-position. For instance, 2,3,6-trifluoro-4-bromoaniline reacts with potassium iodide in dimethylformamide (DMF) at 120°C, achieving 85–90% conversion within 12 hours. The reaction’s regioselectivity is governed by the ortho/para-directing nature of the amino group, which favors iodination at the 4-position.
Optimization of Reaction Conditions
Key variables influencing halogen exchange efficiency include:
-
Solvent polarity : Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) enhance iodide nucleophilicity and stabilize transition states.
-
Temperature : Elevated temperatures (100–150°C) accelerate substitution but risk side reactions such as deamination.
-
Catalysts : Crown ethers (e.g., 18-crown-6) improve potassium iodide solubility, boosting reaction rates by 30–40%.
A representative procedure involves refluxing 2,3,6-trifluoro-4-bromoaniline (1.0 equiv) with KI (2.5 equiv) in DMF for 24 hours, yielding 2,3,6-trifluoro-4-iodoaniline with 82% isolated purity. Post-reaction purification via silica gel chromatography or recrystallization from ethanol–water mixtures increases purity to >98%.
Direct Iodination Approaches
Direct iodination bypasses multi-step halogen exchanges by introducing iodine directly onto the aromatic ring. This method is favored industrially for its simplicity and reduced intermediate isolation steps.
Regioselective Iodination via Electrophilic Aromatic Substitution
Electrophilic iodination employs iodine (I₂) or iodonium sources (e.g., N-iodosuccinimide) in the presence of oxidizing agents. The reaction exploits the amino group’s activating effect, which directs electrophilic attack to the para position. A patent by US20090209785A1 details a regioselective iodination of 2,3,4-trifluorobenzoic acid using I₂ in a mixed solvent of acetic acid (AcOH) and sulfuric acid (H₂SO₄), achieving >98% selectivity for the 5-iodo isomer. While this example targets a benzoic acid derivative, analogous conditions apply to aniline substrates.
Reaction Conditions:
-
Solvent system : AcOH:H₂SO₄ (1:1 v/v) enhances iodine solubility and stabilizes the iodonium ion (I⁺).
-
Oxidizing agents : Activated MnO₂ or NaIO₃ regenerate I⁺ from I₂, sustaining the electrophilic species.
-
Temperature : Reactions proceed at 60–80°C to balance kinetics and side-product formation.
For 2,3,6-trifluoroaniline, iodination under these conditions yields 70–75% of the target compound, with minor amounts (<5%) of the 5-iodo isomer.
Industrial-Scale Process Design
The patent US20090209785A1 outlines a scalable protocol avoiding chromatographic purification:
-
Halogenation : 2,3,6-Trifluoroaniline (1.0 mol), I₂ (1.2 mol), and NaIO₃ (0.5 mol) are stirred in AcOH/H₂SO₄ (2.0 L) at 70°C for 18 hours.
-
Workup : The mixture is diluted with water, and the product is extracted into ethyl acetate.
-
Isolation : Evaporation under reduced pressure affords crude 2,3,6-trifluoro-4-iodoaniline, which is recrystallized from hexane to achieve 99.03% purity.
Diazotization and Iodination Sequences
Multi-step syntheses involving diazotization and Sandmeyer-type reactions offer an alternative route, particularly for substrates with competing directing groups.
Diazotization of 2,3,6-Trifluoro-4-nitroaniline
A reported procedure for 2-iodo-3-nitroaniline synthesis can be adapted for 2,3,6-trifluoro-4-iodoaniline:
-
Diazotization : 2,3,6-Trifluoro-4-nitroaniline is treated with NaNO₂ and HCl at 0–5°C, forming the diazonium salt.
-
Iodination : The diazonium salt reacts with KI, displacing the nitro group via a radical mechanism.
-
Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding the target compound.
This method achieves 65–70% overall yield but requires careful control of reaction pH and temperature to prevent diazonium salt decomposition.
Mitsunobu Reaction in Protective Group Strategies
Chiral catalyst syntheses demonstrate the utility of Mitsunobu reactions in installing iodine via alcohol intermediates:
-
Protection : The amine group of 2,3,6-trifluoroaniline is protected with a tosyl group.
-
Mitsunobu Reaction : The protected aniline reacts with (S)-ethyl lactate and diisopropyl azodicarboxylate (DIAD), introducing an iodine atom at the 4-position.
-
Deprotection : Acidic hydrolysis removes the tosyl group, yielding 2,3,6-trifluoro-4-iodoaniline.
This approach affords 85–90% enantiomeric excess but is less practical for large-scale production due to reagent costs.
Comparative Analysis of Synthetic Methods
| Method | Yield | Purity | Regioselectivity | Scalability |
|---|---|---|---|---|
| Halogen Exchange | 82% | >98% | High | Moderate |
| Direct Iodination | 75% | 99% | >98% | High |
| Diazotization/Reduction | 70% | 95% | Moderate | Low |
| Mitsunobu Reaction | 90% | 97% | High | Low |
Key Findings:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2,3,6-trifluoro-4-iodoaniline can undergo nucleophilic aromatic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: This compound is a suitable substrate for cross-coupling reactions like Suzuki-Miyaura coupling, where the iodine atom is replaced by various aryl or alkyl groups using palladium catalysts and boronic acids.
Oxidation and Reduction: The amino group in 2,3,6-trifluoro-4-iodoaniline can be oxidized to form nitro derivatives or reduced to form corresponding anilines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of bases like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted anilines, arylated products, nitroanilines, and reduced aniline derivatives.
Scientific Research Applications
Chemistry: 2,3,6-trifluoro-4-iodoaniline is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its fluorinated structure can enhance the metabolic stability and bioavailability of drug candidates.
Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its fluorinated nature imparts desirable properties such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 2,3,6-trifluoro-4-iodoaniline exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the electron-withdrawing fluorine atoms increase the electrophilicity of the aromatic ring, facilitating the attack by nucleophiles. In cross-coupling reactions, the iodine atom serves as a leaving group, allowing the formation of new carbon-carbon bonds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Fluoro-2-iodoaniline (CAS: 61272-76-2)
- Structural Differences : Contains only one fluorine (position 4) and one iodine (position 2), contrasting with the trifluoro substitution in the target compound.
- Reactivity : Dual halogenation enables nucleophilic substitution and Suzuki-Miyaura cross-coupling, but its simpler structure limits steric and electronic effects compared to 2,3,6-trifluoro-4-iodoaniline .
- Applications : Widely used in medicinal chemistry for synthesizing bioactive molecules, though less versatile in multi-step syntheses due to fewer reactive sites .
3-Chloro-2-fluoro-4-iodoaniline (CAS: 874840-61-6)
- Structural Differences : Substitutes one fluorine (position 3) with chlorine, reducing electronegativity and altering regioselectivity in reactions.
- Synthesis : Achieved via halogen-exchange reactions with a reported yield of 63%, lower than typical yields for fluoro-iodoanilines due to chlorine’s lower leaving-group ability .
- Applications : Primarily used in agrochemical intermediates, where chlorine’s bulkiness enhances stability in harsh conditions .
2-Iodo-5-(trifluoromethyl)aniline (CAS: 105202-02-6)
- Structural Differences : Features a trifluoromethyl group (CF₃) at position 5 instead of fluorine atoms. The CF₃ group is strongly electron-withdrawing, significantly altering electronic properties.
- Reactivity : CF₃ enhances oxidative stability but reduces nucleophilic aromatic substitution efficacy compared to fluorine .
- Applications : Used in materials science for synthesizing fluorinated polymers with high thermal resistance .
2,6-Dichloro-4-trifluoromethylaniline (CAS: 24279-39-8)
- Structural Differences : Replaces iodine with chlorine at positions 2 and 6 and adds a CF₃ group.
- Reactivity : Chlorine’s lower electronegativity and CF₃’s steric hindrance limit coupling reactions but improve herbicidal activity .
- Applications : Key intermediate in herbicides like trifluralin, leveraging CF₃’s lipophilicity for enhanced soil persistence .
Data Table: Comparative Properties of Halogenated Anilines
Key Research Findings
- Reactivity Trends: Fluorine vs. Chlorine: Fluorine’s high electronegativity in 2,3,6-trifluoro-4-iodoaniline enhances electrophilic substitution rates compared to chloro analogs . Iodine’s Role: Iodine at position 4 facilitates Ullmann and Sonogashira couplings, critical in pharmaceutical syntheses . Trifluoromethyl Impact: CF₃ groups (e.g., in 2-Iodo-5-CF₃-aniline) improve thermal stability but require harsher reaction conditions .
Synthetic Challenges :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,3,6-trifluoro-4-iodoaniline, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via halogenation of aniline derivatives. For example, iodination of 2,3,6-trifluoroaniline using N-iodosuccinimide (NIS) in the presence of a catalytic acid (e.g., H₂SO₄) under controlled temperatures (0–25°C) .
- Yield Optimization : Adjust stoichiometric ratios (e.g., 1.2 equivalents of NIS) and solvent polarity (e.g., dichloromethane or acetonitrile). Purification via column chromatography with hexane/ethyl acetate gradients improves purity. Reported yields for analogous iodoanilines range from 63% to 85% under optimized conditions .
| Reaction Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| NIS Equivalents | 1.1–1.3 | Higher equivalents increase iodination efficiency |
| Temperature | 0–25°C | Lower temps reduce side reactions |
| Solvent | CH₂Cl₂ or MeCN | Polar solvents enhance reactivity |
Q. How should researchers characterize 2,3,6-trifluoro-4-iodoaniline to confirm structural integrity?
- Analytical Techniques :
- NMR Spectroscopy : NMR is critical for resolving fluorine environments. Expected shifts: δ -110 to -140 ppm for aromatic fluorines. NMR shows a singlet for the NH₂ group (δ ~5.5 ppm) .
- Mass Spectrometry : ESI-MS (negative mode) typically displays [M-H]⁻ peaks at m/z 285.9 (C₆H₂F₃IN⁻).
- Challenges : Iodine’s spin-½ nucleus complicates NMR due to splitting; use DEPT-135 for clarity .
Advanced Research Questions
Q. How can 2,3,6-trifluoro-4-iodoaniline be utilized in cross-coupling reactions for pharmaceutical intermediates?
- Applications : The iodine substituent enables Suzuki-Miyaura couplings with boronic acids to generate biaryl scaffolds. For example, coupling with arylboronates under Pd(PPh₃)₄ catalysis (1–5 mol%) in THF/H₂O (3:1) at 80°C yields fluorinated biphenylamines .
- Data Contradictions : Competing dehalogenation may occur with bulky ligands; use electron-deficient phosphines (e.g., XPhos) to suppress side reactions .
| Catalyst | Ligand | Yield (%) | Byproduct Formation |
|---|---|---|---|
| Pd(OAc)₂ | XPhos | 78 | <5% dehalogenation |
| PdCl₂(dppf) | dppf | 65 | 15% dehalogenation |
Q. What strategies mitigate steric and electronic challenges in functionalizing 2,3,6-trifluoro-4-iodoaniline?
- Steric Hindrance : The 2,3,6-trifluoro substitution creates a crowded ortho/para environment. Use directed ortho-metalation (e.g., LDA at -78°C) to install substituents .
- Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the ring. Activate the iodine site via CuI-mediated Ullmann couplings for C–N bond formation .
Q. How does 2,3,6-trifluoro-4-iodoaniline perform in biochemical assays compared to non-halogenated analogs?
- Case Study : In enzyme inhibition assays, fluorinated analogs exhibit enhanced binding affinity (e.g., 10-fold increase in IC₅₀ for kinase targets) due to fluorine’s electronegativity and hydrophobic interactions .
- Contradictions : Conflicting data may arise from iodine’s polarizability interfering with fluorescence-based assays. Validate results using orthogonal techniques (e.g., SPR or ITC) .
Data Analysis and Contradictions
Q. How should researchers resolve conflicting spectroscopic data for halogenated anilines?
- NMR Artifacts : Fluorine-fluorine coupling in NMR can obscure signals. Use - heteronuclear correlation (HETCOR) for unambiguous assignments .
- Mass Spec Discrepancies : Isotopic patterns for iodine (M, M+2) may overlap with impurities. High-resolution MS (HRMS) with <5 ppm accuracy is essential .
Applications in Material Science
Q. Can 2,3,6-trifluoro-4-iodoaniline serve as a precursor for conductive polymers or MOFs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
